molecular formula C22H17N3O2S B270042 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

Cat. No. B270042
M. Wt: 387.5 g/mol
InChI Key: VPYSVVKZJXVLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in several areas.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is not well understood. However, studies have suggested that this compound may interact with specific enzymes or receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have demonstrated that 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide exhibits potent anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide in lab experiments is its high potency and selectivity. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic effects.
2. Exploration of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of more efficient synthesis methods for this compound to improve its accessibility for scientific research.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is a promising compound with significant potential for scientific research. Its high potency and selectivity make it an attractive candidate for drug development, and its anti-inflammatory and anti-cancer properties make it a potential treatment option for various diseases. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in different areas of scientific research.

Synthesis Methods

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide involves the reaction of 2-bromo-N-(2-pyridinyl)acetamide with 4,5-diphenyl-2-thiazolyl chloride in the presence of a base. The reaction results in the formation of the desired compound as a white solid.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases.

properties

Product Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H17N3O2S/c26-19(24-18-13-7-8-14-23-18)15-28-22-25-20(16-9-3-1-4-10-16)21(27-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,24,26)

InChI Key

VPYSVVKZJXVLEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC=CC=N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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